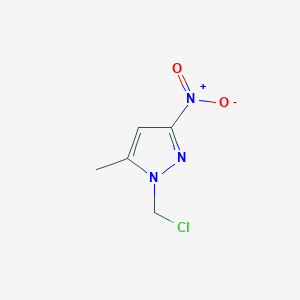
2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions and synthetic strategies vary, but the goal is to introduce the benzoyl group at the appropriate position on the pyrrolidine ring. Additionally, functionalization of preformed pyrrolidine rings (such as proline derivatives) is another approach .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,4-dimethylbenzoyl group attached. The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .
Applications De Recherche Scientifique
Organic Synthesis and Diverse Compound Libraries
Compounds similar to "2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride" serve as starting materials or intermediates in the synthesis of a wide array of structurally diverse libraries. For instance, the generation of a diverse library through alkylation and ring closure reactions showcases the utility of certain key compounds in synthesizing dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines, pyridines, and benzodiazepines (Roman, 2013). This underlines the importance of such chemicals in expanding the chemical space for potential pharmaceuticals, agrochemicals, and material science applications.
Catalysts and Reaction Mechanisms
Derivatives of pyrrolidine hydrochloride compounds can act as effective catalysts in chemical reactions. For example, "4-(N,N-Dimethylamino)pyrrolidine hydrochloride" has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, indicating the potential for pyrrolidine derivatives to facilitate efficient synthesis processes (Liu et al., 2014). This highlights the role of such compounds in developing sustainable and eco-friendly chemical processes.
Material Science and Polymer Chemistry
Compounds related to "this compound" find applications in material science, particularly in the synthesis of novel polymers. The development of new polyimides derived from specific dianhydride monomers and aromatic diamines, incorporating pyridine moieties, showcases the utility in creating materials with specific thermal, mechanical, and electronic properties (Wang et al., 2006). This is crucial for advancing technologies in electronics, aerospace, and automotive industries.
Medicinal Chemistry and Drug Discovery
The structural motifs found in "this compound" and its derivatives are integral to the discovery and development of new pharmaceutical agents. For example, the synthesis of novel non-peptide bradykinin B2 receptor antagonists utilizing related structural frameworks indicates the potential for designing drugs with improved pharmacological profiles (Abe et al., 1998). Such research is foundational in the ongoing quest for new therapeutics for various diseases.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-9-5-6-11(8-10(9)2)13(15)12-4-3-7-14-12;/h5-6,8,12,14H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSRABWFHXAMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)



![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2916020.png)
![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)

![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)


![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)

